5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

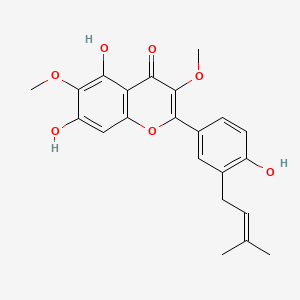

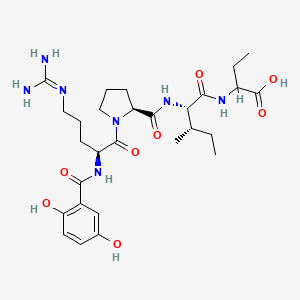

5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a natural flavonoid compound found in the herbs of Dodonaea viscosa . It has a molecular weight of 398.4 .

Molecular Structure Analysis

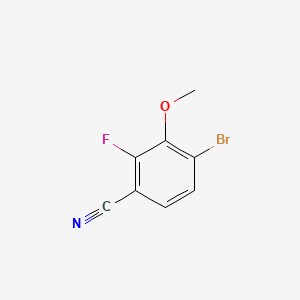

The molecular formula of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is C22H22O7 . The compound has a complex structure with multiple functional groups, including three hydroxy groups, two methoxy groups, and a prenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone include a molecular weight of 398.4 g/mol, a XLogP3-AA of 4.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 .Scientific Research Applications

A study identified a novel prenylated flavone glycoside related to 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone from Erythrina indica seeds, highlighting its potential in natural product chemistry (Yadava & Reddy, 1999).

Research on the synthesis of a similar compound, 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone, derived from Orthosiphon stamineus leaves, suggests its significance in synthetic organic chemistry (Hossain & Ismail, 2005).

Prenylated flavonoids, including variants of 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone, were isolated from Dodonaea polyandra, a medicinal plant used by the Northern Kaanju people. These compounds are associated with anti-inflammatory activities, indicating their potential in medicinal applications (Simpson et al., 2011).

A study on Euchresta japonica found that a prenylflavonoid variant of 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone has an inhibitory effect on oxidative stress, indicating its potential in oxidative stress research (Toda & Shirataki, 2006).

Research on Artocarpus heterophyllus roots led to the isolation of prenylflavonoids related to 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone, contributing to the study of natural products in plants (Lin et al., 1995).

A study on the allelopathic effects of flavone glycosides in rice identified a compound structurally similar to 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone, revealing its role in plant interactions and soil chemistry (Kong et al., 2007).

Mechanism of Action

Target of Action

Prenylated flavonoids, a category to which this compound belongs, are known to interact with a wide range of cellular targets .

Mode of Action

It’s known that prenylated flavonoids possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that they have the potential to interact with diverse cellular targets.

Biochemical Pathways

Prenylated flavonoids are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Prenylated flavonoids are known to possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that they may have good bioavailability.

Result of Action

Prenylated flavonoids are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . This suggests that they may have significant molecular and cellular effects.

Action Environment

It’s known that the bioactivity and bioavailability of prenylated flavonoids are increased due to the presence of prenyl groups , suggesting that they may be relatively stable and effective in various environments.

properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXCTBPUBORURW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)